Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, a carboxamide group, and a benzo[b]thiophene group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a piperidine ring indicates a cyclic structure, while the sulfonyl, carboxamide, and benzo[b]thiophene groups suggest additional rings and double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a sulfonyl group could make it more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization of Substituted Compounds :
- Sedlák et al. (2008) studied the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides. These compounds were further processed to yield derivatives with potential applications in material science and pharmacology (Sedlák et al., 2008).
Potential Drug Candidates for Alzheimer’s Disease :
- Rehman et al. (2018) synthesized a series of N-substituted derivatives of a compound structurally related to Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate. These derivatives were evaluated as potential drug candidates for Alzheimer’s disease (Rehman et al., 2018).
Synthesis and Antimicrobial Activity :
- Vinaya et al. (2009) prepared derivatives of a compound similar to this compound. These compounds exhibited significant antimicrobial activities against pathogens affecting tomato plants (Vinaya et al., 2009).
Synthesis and Serotonergic Activity :
- Moloney et al. (2004) researched the synthesis of various substituted compounds including benzo[b]thiophene-4-piperazine derivatives with potential serotonergic activity, indicating possible applications in neurological research (Moloney et al., 2004).
Antiobesity Activity :
- Srivastava et al. (2007) synthesized diaryl dihydropyrazole-3-carboxamides with significant in vivo antiobesity activity. These compounds were structurally related to the target compound and exhibited CB1 antagonistic activity (Srivastava et al., 2007).
Antibacterial Potentials :
- Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the target compound. These derivatives showed moderate inhibitors against both Gram-positive and Gram-negative bacterial strains (Iqbal et al., 2017).
Synthesis of Medicinally Interesting Libraries :
- Cho et al. (2010) reported the synthesis of a library of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes, indicating broad applications in drug discovery (Cho et al., 2010).
Future Directions
Properties
IUPAC Name |
methyl 3-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-30-22(27)20-19(17-4-2-3-5-18(17)31-20)24-21(26)14-10-12-25(13-11-14)32(28,29)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMFSDRTRMCKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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